6-Bromo-2-naphthyl 3-phenylacrylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H13BrO2 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
(6-bromonaphthalen-2-yl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H13BrO2/c20-17-9-7-16-13-18(10-8-15(16)12-17)22-19(21)11-6-14-4-2-1-3-5-14/h1-13H/b11-6+ |
InChI Key |
QMVORYZKJBSZEV-IZZDOVSWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies for 6 Bromo 2 Naphthyl 3 Phenylacrylate and Precursors
Retrosynthetic Analysis of 6-Bromo-2-naphthyl 3-phenylacrylate
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection is at the ester linkage, which identifies 6-bromo-2-naphthol (B32079) and 3-phenylacrylic acid (cinnamic acid) as the main precursors. amazonaws.com The synthesis of cinnamic acid is well-established, so the main synthetic challenge lies in the preparation of 6-bromo-2-naphthol.
The retrosynthesis of 6-bromo-2-naphthol suggests several potential starting points, including 2-naphthol (B1666908), various brominated naphthalenes, or naphthylamines. The choice of a specific route depends on factors like the availability of starting materials, reaction yields, and the ease of purification.
Synthesis of the 6-Bromo-2-naphthol Subunit
Direct bromination of 2-naphthol with elemental bromine typically leads to a mixture of products, including 1-bromo-2-naphthol (B146047) and di- or poly-brominated derivatives. slideshare.net To achieve regioselectivity and favor the formation of 6-bromo-2-naphthol, specific reaction conditions and brominating agents are necessary.
One effective method involves the bromination of 2-naphthol in glacial acetic acid. orgsyn.orgyoutube.com This process first yields 1,6-dibromo-2-naphthol (B94854), which is then selectively reduced to 6-bromo-2-naphthol. orgsyn.orgyoutube.com Another approach utilizes a PIDA/AlBr3 system, which has been shown to be a practical and efficient method for the electrophilic bromination of phenols. rsc.org This method can be used to brominate 2-naphthol and its derivatives with good yields. rsc.org
| Reagent | Conditions | Product | Yield |
| Bromine in glacial acetic acid | - | 1,6-dibromo-2-naphthol | - |
| PIDA/AlBr3 | - | 1-bromo-2-naphthol | 93% rsc.org |
| PIDA/AlBr3 | Gram-scale | 1-bromo-2-naphthol | 91% rsc.org |
| PIDA/AlBr3 | On 1-bromo-2-naphthol | 1,6-dibromo-2-naphthol | 94% rsc.org |
| PIDA/AlBr3 | On 6-bromo-2-naphthol | 1,6-dibromo-2-naphthol | 96% rsc.org |
Reduction methods are crucial for converting di- or poly-brominated naphthols into the desired mono-brominated product. A common strategy is the reduction of 1,6-dibromo-2-naphthol.
This reduction can be accomplished using various reducing agents:
Tin (Sn) and Hydrochloric Acid (HCl) : This is a classic method where 1,6-dibromo-2-naphthol is refluxed with tin metal in a mixture of ethanol (B145695) and concentrated HCl. prepchem.com The reaction proceeds over several hours, and after workup, yields crude 6-bromo-2-naphthol which can be purified by recrystallization. prepchem.com
Stannous Chloride (SnCl2) and Hydrochloric Acid : This is another effective method for the reduction. orgsyn.org
Hydriodic Acid (HI) : This reagent can also be used for the reduction of 1,6-dibromo-2-naphthol. orgsyn.org
Alkali Metal Sulfites : Reacting 1,6-dibromo-2-naphthol with an alkali metal sulfite (B76179), such as sodium sulfite, in a water-glycol solvent mixture can produce 6-bromo-2-naphthol. google.com The use of a glycol/water mixture significantly reduces the reaction time compared to using aqueous or aqueous-alcoholic solvents. google.com
| Reducing Agent | Substrate | Solvent | Product | Yield |
| Tin and HCl | 1,6-dibromo-2-naphthol | Ethanol/HCl | 6-bromo-2-naphthol | 78% prepchem.com |
| Alkali metal sulfite | 1,6-dibromo-2-naphthol | Water-glycol | 6-bromo-2-naphthol | - |
An alternative pathway to 6-bromo-2-naphthol involves the use of naphthylamines. The Bucherer reaction allows for the conversion of a naphthol to a naphthylamine and vice-versa. researchgate.net For instance, 6-bromo-2-naphthol can be converted to 6-bromo-2-naphthylamine using ammonium (B1175870) sulfite and ammonia.
The reverse process, converting a naphthylamine to a naphthol, is also synthetically useful. A key reaction in this context is diazotization. 6-bromo-2-naphthylamine can be diazotized using nitrous acid (generated from sodium nitrite (B80452) and an acid) to form a diazonium salt. google.com This diazonium salt can then be hydrolyzed to 6-bromo-2-naphthol.
This diazotization-hydrolysis sequence provides a route to 6-bromo-2-naphthol from the corresponding amine. The amine itself can be synthesized through various methods, including the amination of 6-bromo-2-naphthol via the Bucherer reaction. acs.orgnih.gov
| Starting Material | Reagents | Intermediate | Final Product |
| 6-bromo-2-naphthol | Ammonium sulfite, ammonia | 6-bromo-2-naphthylamine | - |
| 6-bromo-2-naphthylamine | Nitrous acid, HBr | Diazonium salt | 6-bromo-2-naphthol |
The regioselectivity of bromination is highly dependent on the substituents already present on the naphthalene (B1677914) ring and the reaction conditions. acs.orgnih.gov For instance, the bromination of 2-naphthyl benzoate (B1203000) with bromine in glacial acetic acid in the presence of iron powder results in the formation of 1-bromo-2-naphthyl benzoate. sci-hub.se Hydrolysis of this ester then yields 1-bromo-2-naphthol. sci-hub.se
The use of different brominating agents and reaction conditions can lead to different isomers. For example, the bromination of phenols with HBr in the presence of a sterically hindered sulfoxide (B87167) can achieve high regioselectivity. ccspublishing.org.cn While not specifically detailed for 2-naphthol to yield the 6-bromo isomer directly, such methods highlight the importance of reagent choice in controlling the position of bromination. ccspublishing.org.cn
Other synthetic strategies can also be employed. For example, 6-bromo-2-naphthoic acid can be synthesized and then potentially converted to 6-bromo-2-naphthol, although this would involve a reduction step. Additionally, derivatives of 6-bromo-2-naphthol, such as 6-bromo-2-methoxynaphthalene, are important intermediates in the synthesis of pharmaceuticals like naproxen. google.com The synthesis of these derivatives often starts from 6-bromo-2-naphthol, underscoring its importance as a building block.
Synthesis of the 3-Phenylacrylic Acid Subunit
The formation of the 3-phenylacrylic acid (cinnamic acid) backbone is a foundational step in the synthesis of this compound. This section explores both traditional and stereoselective methods for its preparation.
Conventional Synthetic Routes to Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are classically synthesized through several well-established reactions. The most common of these are the Perkin reaction and the Knoevenagel condensation. bepls.comatamanchemicals.com
The Perkin reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde, with an acid anhydride, typically acetic anhydride, in the presence of a weak base like sodium acetate. bepls.comatamanchemicals.com The mixture is heated to high temperatures (around 180°C) for several hours. bepls.com This method, while effective, often requires long reaction times and high temperatures. google.com A variation of the Perkin reaction utilizes boron tribromide as a catalyst with aromatic aldehydes and aliphatic carboxylic acids, which can produce cinnamic acids in moderate to high yields. researchgate.netresearchgate.net
The Knoevenagel condensation offers an alternative route, reacting an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270) or piperidine. atamanchemicals.com This is followed by decarboxylation, often acid-catalyzed, to yield the final cinnamic acid product. atamanchemicals.com Green synthesis approaches utilizing the Knoevenagel condensation have been explored to improve efficiency and reduce environmental impact. bepls.com
Microwave-assisted synthesis has also been applied to the Perkin reaction, significantly reducing reaction times from hours to minutes and improving yields. For instance, using PEG-400 as a phase transfer catalyst under microwave irradiation has been shown to increase the yield of cinnamic acid to as high as 89.5%. google.com
Table 1: Comparison of Conventional Synthetic Routes to Cinnamic Acid
| Method | Key Reactants | Catalyst/Base | Typical Conditions | Yield |
| Perkin Reaction | Benzaldehyde, Acetic Anhydride | Sodium Acetate | 170-180°C, 3 hours | 75-85% bepls.com |
| Knoevenagel Condensation | Benzaldehyde, Malonic Acid | Weak base (e.g., Pyridine) | Followed by acid-catalyzed decarboxylation | Varies |
| Microwave-Assisted Perkin | Benzaldehyde, Acetic Anhydride | Potassium Carbonate, PEG-400 | Microwave irradiation, 4-15 minutes | up to 89.5% google.com |
Stereoselective Approaches to Phenylacrylate Synthesis
In the synthesis of phenylacrylates, controlling the stereochemistry of the double bond is often critical. The trans (or E) isomer of cinnamic acid is the most common and stable form found in nature. atamanchemicals.com Many synthetic methods inherently favor the formation of this isomer.
Stereoselective synthesis aims to produce a single stereoisomer with high selectivity. This can be achieved through various strategies, including the use of specific catalysts or chiral auxiliaries. For instance, in the context of [2+2] photocycloadditions of cinnamate (B1238496) esters, Lewis acid catalysis with chiral oxazaborolidines has been shown to control the enantioselectivity of the reaction. acs.org
For the synthesis of α-alkoxyacrylates, methods relying on Horner-Wadsworth-Emmons condensations using α-alkoxy phosphonoacetates have been developed to achieve stereoselectivity. researchgate.net Another approach involves the reaction of aldehydes with specific reagents in the presence of chromium(II) chloride, which can lead to the formation of (Z)-α-methoxyacrylates with high selectivity. researchgate.net The choice of catalyst and reaction conditions can direct the formation of a desired stereoisomer by influencing the transition state of the reaction. egrassbcollege.ac.in
Esterification Reactions for the Formation of this compound
The final step in the synthesis of the target compound is the esterification of 6-bromo-2-naphthol with 3-phenylacrylic acid. This transformation can be achieved through several methods, each with its own set of optimal conditions and catalytic systems.
Optimization of Esterification Reaction Conditions
The efficiency of the esterification reaction is highly dependent on parameters such as temperature, reaction time, and the molar ratio of the reactants. Studies on the esterification of cinnamic acid with phenols have shown that these factors must be carefully optimized to achieve high yields. unlp.edu.ararkat-usa.org
For the synthesis of phenyl cinnamates using a heteropolyacid catalyst, a 1:1 molar ratio of cinnamic acid to phenol (B47542) is often employed. arkat-usa.org The reaction temperature is a critical factor; for example, in the synthesis of phenyl cinnamate using H₃PMo₁₂O₄₀ as a catalyst in toluene, the optimal temperature was found to be 110°C. unlp.edu.ar Reaction times can vary, but kinetic studies have shown that high conversions can be achieved within a few hours under optimized conditions. unlp.edu.ar For instance, in the enzymatic production of benzyl (B1604629) cinnamate, an optimized temperature of 59°C and a reaction time of 32 hours led to a yield of 97.6%. nih.gov
Table 2: Optimization of Phenyl Cinnamate Synthesis
| Catalyst | Reactants Ratio (Acid:Phenol) | Solvent | Temperature | Time | Conversion/Yield | Reference |
| H₃PMo₁₂O₄₀ | 1:1 | Toluene | 110°C | 4 h | ~85% Conversion | unlp.edu.ar |
| H₆P₂W₁₈O₆₂·24H₂O | 1:1 | Toluene | Reflux | 1-5 h | 84-95% Yield | arkat-usa.orgresearchgate.net |
| Lipase NS88011 | 1:3 (Acid:Alcohol) | n-Heptane | 59°C | 32 h | 97.6% Yield | nih.gov |
Catalytic Systems for Efficient Ester Formation
A variety of catalytic systems can be employed to facilitate the esterification of phenols and their derivatives with cinnamic acids. These range from classical acid catalysts to more modern biocatalytic and coupling agent-mediated approaches.
Heteropolyacids (HPAs) , such as H₃PMo₁₂O₄₀ and the Wells-Dawson acid (H₆P₂W₁₈O₆₂·24H₂O), have proven to be effective, reusable, and environmentally friendly catalysts for the direct esterification of cinnamic acids with phenols. unlp.edu.ararkat-usa.orgresearchgate.net These solid acid catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. arkat-usa.orgresearchgate.net The proposed mechanism involves the protonation of the carboxylic acid by the HPA, which generates a carbocation that is subsequently attacked by the phenol. unlp.edu.ar
Enzymatic catalysis , using lipases, offers a green and highly selective alternative for ester synthesis. researchgate.netmdpi.com Lipases, such as those from Candida antarctica B (often immobilized as Novozym 435), can catalyze the esterification of cinnamic acid derivatives with high efficiency and yield, often under milder reaction conditions than traditional chemical methods. researchgate.netmdpi.com
Coupling agents are also widely used for ester formation, particularly when direct acid catalysis is not effective. The Steglich esterification , which uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a powerful method for synthesizing esters from carboxylic acids and alcohols, including phenols. cmu.ac.th This method has been shown to produce nearly quantitative yields of cinnamyl cinnamate. cmu.ac.th Other coupling systems, such as triphenylphosphine (B44618) oxide with oxalyl chloride, have also been developed for efficient esterification. royalsocietypublishing.org
Purification Methodologies for this compound
After the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The most common techniques for the purification of crystalline organic compounds like aryl esters are recrystallization and column chromatography. illinois.edugoogle.com
Recrystallization is a primary method for purifying solid compounds. illinois.edu The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures or are insoluble. For aryl esters, common recrystallization solvents include alcohols (like methanol (B129727) or ethanol), esters (like ethyl acetate), and hydrocarbon solvents (like hexanes or toluene). arkat-usa.orgcmu.ac.thepo.org The process often involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals. illinois.edu
Column chromatography is another powerful purification technique, particularly for separating mixtures that are difficult to resolve by recrystallization. google.compsu.edu In this method, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (a solvent or mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differing affinities for the stationary and mobile phases. For compounds like naphthyl esters, a common eluent system is a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate. google.compsu.edu The fractions are collected and the solvent is evaporated to yield the purified product.
The purity of the final product can be assessed using techniques such as melting point determination and chromatographic methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). acs.orgrochester.edu
Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2 Naphthyl 3 Phenylacrylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published data is available for the NMR analysis of 6-Bromo-2-naphthyl 3-phenylacrylate.
Proton (¹H) NMR Analysis for Chemical Shift Assignment and Coupling Patterns
Specific ¹H NMR data for this compound is not available in the reviewed literature.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation
Specific ¹³C NMR data for this compound is not available in the reviewed literature.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Comprehensive Structural Confirmation
Information regarding advanced NMR techniques for this compound has not been found in published studies.
Vibrational Spectroscopy
No published data is available for the vibrational spectroscopy of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Specific FT-IR data for this compound is not available in the reviewed literature.
Raman Spectroscopy for Molecular Vibrations and Conformational Analysis
Specific Raman spectroscopy data for this compound is not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a technique that investigates the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound contains several chromophores—the parts of the molecule that absorb light—which are expected to produce a characteristic spectrum.
Electronic Transitions and Chromophore Analysis
The primary chromophores in this compound are the naphthalene (B1677914) ring system and the phenylacrylate group. The naphthalene moiety, a polycyclic aromatic hydrocarbon, typically exhibits strong absorptions in the ultraviolet region. These arise from π → π* transitions, where electrons in the delocalized pi-system are promoted to anti-bonding pi-orbitals. For instance, studies on the precursor, 6-bromo-2-naphthol (B32079), show absorption spectra characteristic of the naphthyl group. nih.gov
The phenylacrylate portion of the molecule also contains a conjugated system, encompassing the phenyl ring, the double bond of the acrylate (B77674), and the carbonyl group. This extended conjugation is expected to result in strong π → π* transitions. The presence of the bromine atom on the naphthalene ring and the ester linkage can subtly influence the position and intensity of these absorption bands through electronic effects. A detailed analysis would require the experimental spectrum to identify the specific wavelengths of maximum absorption (λmax) corresponding to these transitions.
Determination of Molar Absorption Coefficients
The molar absorption coefficient (ε), also known as the molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined experimentally using the Beer-Lambert law, which relates absorbance to concentration and path length.
To determine the molar absorption coefficients for this compound, a series of solutions of known concentrations would need to be prepared and their absorbance measured at the λmax values identified in the UV-Vis spectrum. From this data, a calibration curve can be plotted, and the molar absorption coefficients can be calculated from the gradient of the line. Without experimental data, it is not possible to provide these values. For comparison, studies on related compounds, such as 6-bromo-2-naphthol, have determined their molar absorption coefficients in various solvents. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. The theoretical exact mass of the molecular ion of this compound (C₁₉H₁₃BrO₂) can be calculated by summing the exact masses of its constituent isotopes.
Table 1: Theoretical Isotopic Mass for [M]⁺ of this compound
| Isotope Formula | Exact Mass (Da) |
|---|---|
| C₁₉H₁₃⁷⁹BrO₂ | 379.0075 |
This table presents the calculated exact masses for the molecular ions containing the two stable isotopes of bromine.
Experimental HRMS analysis would be expected to produce signals corresponding to these masses, confirming the elemental composition of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by approximately 2 Da. fiveable.me
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can break down into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, several key fragmentation pathways can be predicted based on the functional groups present. libretexts.orglibretexts.org
Common fragmentation for esters includes the cleavage of the C-O bond, which would lead to the formation of a 6-bromo-2-naphthoxy radical and a phenylacryloyl cation, or a 6-bromo-2-naphthyl cation and a phenylacrylate radical. Cleavage of the bond between the carbonyl group and the phenyl-substituted carbon is also possible. The presence of the stable naphthalene and phenyl rings would likely result in prominent fragments corresponding to these aromatic structures. The bromine atom would also influence the fragmentation, and its loss would be a potential pathway.
A detailed analysis of the experimental mass spectrum would be necessary to identify the specific fragment ions and their relative abundances, which would in turn provide definitive structural confirmation.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
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Computational and Theoretical Investigations of 6 Bromo 2 Naphthyl 3 Phenylacrylate
Electronic Properties and Reactivity Descriptors
Linear and First-Order Hyperpolarizability Calculations
The non-linear optical (NLO) properties of organic molecules like 6-Bromo-2-naphthyl 3-phenylacrylate are of great interest for applications in optoelectronics and photonics. These properties are governed by the molecule's response to an applied electric field. The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response.
Computational methods, particularly Density Functional Theory (DFT), are employed to calculate these properties. The calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). The first-order hyperpolarizability can be calculated as the second derivative of the energy with respect to the applied electric field. The total hyperpolarizability (β₀) is often calculated from the individual tensor components.
For many organic compounds, especially those with donor-acceptor groups and extended π-conjugated systems, the calculated hyperpolarizability values can be significant. For instance, studies on similar molecules like chalcone (B49325) derivatives have shown that the presence of electron-withdrawing groups (like a bromo substituent) and extensive conjugation can enhance the NLO response. science.gov The calculated first-order hyperpolarizability for some organic NLO crystals can be many times greater than that of standard reference materials like urea. researchgate.net This suggests that this compound, with its naphthyl and phenylacrylate moieties, likely possesses notable NLO characteristics.
Table 1: Representative First-Order Hyperpolarizability Data for an Organic NLO Crystal (Data is illustrative for a comparable NLO material, as specific values for this compound are not available in the cited literature)
| Component | Value (a.u.) |
| β_xxx | -143.56 |
| β_xxy | -19.42 |
| β_xyy | 69.31 |
| β_yyy | 58.19 |
| β_xxz | -4.68 |
| β_xyz | -1.75 |
| β_yyz | 5.12 |
| β_xzz | 23.14 |
| β_yzz | 7.98 |
| β_zzz | -1.45 |
| β_total | 176.92 |
Source: Adapted from studies on organic NLO materials. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are a powerful tool for structural elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the most common approach for predicting ¹H and ¹³C chemical shifts. science.gov
The process involves first optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP/6-311++G(d,p)). nih.gov Following optimization, the GIAO method is used to calculate the magnetic shielding tensors for each nucleus in the optimized structure. These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the final chemical shifts (δ). modgraph.co.uk
For complex aromatic structures like naphthyl derivatives, these calculations can predict the chemical shifts with a high degree of accuracy, often showing excellent correlation with experimental data. nih.govauremn.org.br Discrepancies between calculated and experimental values can often be attributed to solvent effects or intermolecular interactions present in the experimental sample but not accounted for in the gas-phase calculations. auremn.org.br
Table 2: Comparison of Experimental and Theoretical Chemical Shifts for a Related Naphthalene (B1677914) Derivative (This table illustrates the typical correlation achieved; it does not represent this compound)
| Atom Position | Experimental δ ¹³C (ppm) | Calculated δ ¹³C (ppm) | Experimental δ ¹H (ppm) | Calculated δ ¹H (ppm) |
| C1 | 131.74 | 141.51 | - | - |
| C5 | - | - | 8.19 | 9.66 |
| C15 | - | - | 8.22 | 7.68 |
Source: Adapted from theoretical studies on metal chelates of 1,2-naphthoquinone, 2-oxime. iosrphr.org
Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra
Computational methods are also used to simulate vibrational (FT-IR, FT-Raman) and electronic (UV-Vis) spectra. After geometric optimization, a frequency calculation is performed to predict the vibrational modes of the molecule. psu.edu Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or wagging of bonds. These calculated spectra can be used to assign the bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net
Similarly, electronic absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum and their intensities. These calculations help identify the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the chromophores within the molecule. science.gov
Validation of Computational Models through Experimental Data Correlation
The reliability of any computational model hinges on its validation against experimental results. For this compound, this involves a direct comparison of the computationally predicted data with experimentally measured spectra.
NMR: The calculated ¹H and ¹³C chemical shifts from GIAO methods are plotted against the experimental values. A high linear correlation coefficient (R²) indicates an excellent agreement between the theoretical model and the actual molecular structure in solution. nih.govmodgraph.co.uk
Vibrational Spectroscopy: Calculated vibrational frequencies are known to have systematic errors. Therefore, they are often scaled by a factor to improve agreement with experimental data. psu.edu For example, frequencies calculated with the B3LYP/6-31G(d,p) method are often scaled by a factor of ~0.96. psu.edu A strong match between the scaled theoretical frequencies and the experimental IR and Raman peak positions confirms the accuracy of the computed geometry and force field.
Electronic Spectroscopy: The λ_max values predicted by TD-DFT are compared with the absorption peaks from experimental UV-Vis spectroscopy. researchgate.net Good agreement validates the calculated electronic structure and helps to correctly interpret the observed electronic transitions.
This rigorous correlation process ensures that the chosen computational model accurately represents the molecular properties of the compound, providing a solid foundation for further theoretical exploration.
Chemical Reactivity and Reaction Mechanisms of 6 Bromo 2 Naphthyl 3 Phenylacrylate
Reactions Involving the Phenylacrylate Moiety
The phenylacrylate portion of the molecule contains an ester functional group and an activated carbon-carbon double bond, which are the primary sites for its reactivity.
The carbon-carbon double bond in the acrylate (B77674) group is susceptible to polymerization reactions. While specific studies on the homopolymerization of 6-Bromo-2-naphthyl 3-phenylacrylate are not prevalent, the reactivity can be inferred from analogous compounds like 6-bromo-2-naphthyl 2-methylacrylate (BrNMA). This monomer has been successfully copolymerized with other vinyl monomers, such as 6-bromo-2-naphthyl-4-vinylbenzyl ether (BrNVBE), via free radical polymerization. nih.gov
These reactions are typically initiated in a solvent like 1,4-dioxane (B91453) at elevated temperatures (e.g., 65 °C) using a radical initiator. nih.gov The resulting copolymers' properties, such as the glass-transition temperature, are influenced by the composition of the monomers in the polymer chain. nih.gov Analysis of monomer reactivity ratios in such copolymerizations can indicate the tendency of the monomers to arrange in an alternating fashion. nih.gov The polydispersity indices of the formed polymers can also suggest the dominant mechanism of chain termination, such as disproportionation. nih.gov
Table 1: Research Findings on Polymerization of a Naphthyl Acrylate Analog
| Monomer System | Polymerization Method | Key Findings |
| 6-bromo-2-naphthyl 2-methylacrylate (BrNMA) & 6-bromo-2-naphthyl-4-vinylbenzyl ether (BrNVBE) | Free Radical Copolymerization | Reactivity ratios indicated a tendency toward alternation; polydispersity index suggested chain termination by disproportionation. nih.gov |
The electron-deficient nature of the α,β-unsaturated system in the phenylacrylate moiety makes it an excellent Michael acceptor, susceptible to conjugate addition by various nucleophiles. Furthermore, the double bond can participate in radical addition reactions.
Michael Addition: Nucleophiles such as amines can add across the double bond. The reaction of an amino group at the C-2 position of the acrylate system can proceed via a conjugate addition mechanism. researchgate.net
Radical Addition: Carbon-centered radicals can add to the double bond. For instance, the Giese reaction, involving the addition of a radical to an electron-deficient alkene, is a relevant transformation. The reaction between ethyl 2-phenylacrylate and radicals generated from N-Boc-pyrrolidine has been studied, demonstrating this reactivity pattern. acs.org The stereoselectivity of such additions can be influenced by the choice of catalyst. acs.org
Sulfonylation: The double bond can be functionalized via radical sulfonylation, as demonstrated in reactions of Morita–Baylis–Hillman adducts derived from acrylates with thiosulfonates. researchgate.net
The aromatic and carbonyl groups within the molecule make it susceptible to various photochemical transformations upon irradiation with light.
[2+2] Cycloaddition: The phenylacrylate group, being a derivative of cinnamic acid, can undergo [2+2] photodimerization reactions. When irradiated, particularly in the solid state or with a template, two molecules can react to form a cyclobutane (B1203170) ring. nih.govnih.gov These reactions can be highly stereoselective, with the product's stereochemistry dictated by the packing of the molecules in the crystal lattice or the geometry imposed by a template. nih.gov
Photo-Fries Rearrangement: Aryl esters, upon photochemical excitation, can undergo the Photo-Fries rearrangement. This reaction involves the cleavage of the ester bond and subsequent rearrangement, where the acyl group migrates to the ortho or para position of the naphthyl ring, forming an acyl-substituted naphthol. The efficiency and pathway of such rearrangements are influenced by the solvent and the electronic nature of the excited state (n,π* vs. π,π*). rug.nl
Photoacid Behavior: The 6-bromo-2-naphthol (B32079) precursor to the title compound is known to function as a photoacid catalyst upon irradiation with visible light. umich.edu This property stems from the increased acidity of the naphthol in the excited state. umich.edu While the esterification of the hydroxyl group in this compound would prevent this specific photoacid catalysis, the underlying photochemical reactivity of the bromonaphthyl chromophore remains significant.
The ester linkage is a key reactive site for hydrolysis and other cleavage reactions, typically under basic or acidic conditions.
Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as potassium hydroxide (B78521) (KOH) in an aqueous or alcoholic medium, leads to the cleavage of the ester bond. nih.gov This reaction yields 6-bromo-2-naphthol and the corresponding salt of 3-phenylacrylic acid (cinnamic acid).
Amide Formation: The ester group can be converted into an amide. For example, reacting esters like methyl 3-phenylacrylate with alkali metal amidoboranes (e.g., NaNH₂BH₃) results in the formation of the corresponding primary amide, 3-phenylacrylamide, in high yield. This transformation proceeds via nucleophilic attack on the ester carbonyl followed by elimination of the alkoxide leaving group.
Table 2: Examples of Phenylacrylate Ester Cleavage Reactions
| Reagent(s) | Product Type | Reaction Description |
| Potassium Hydroxide (KOH) / Water nih.gov | Carboxylate Salt & Alcohol | Base-catalyzed hydrolysis (saponification) of the ester linkage. |
| Sodium Amideoborane (NaNH₂BH₃) / THF | Primary Amide & Alcohol | Nucleophilic acyl substitution to convert the ester into a primary amide. |
Reactions Involving the Bromonaphthyl Moiety
The bromine atom attached to the naphthalene (B1677914) ring is the focal point of reactivity for this part of the molecule.
Direct nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide like a bromonaphthalene is generally difficult. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring to proceed via the addition-elimination mechanism. pressbooks.pub However, the bromine atom can be replaced through other modern synthetic methods.
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, which are the most common methods for functionalizing this position.
Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the formation of a new carbon-carbon bond, replacing the bromine with an aryl or vinyl group. acs.orgbeilstein-journals.org
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. Using a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., XantPhos), the bromine atom can be substituted with primary or secondary amines to yield N-arylated products. researchgate.netepa.govrsc.org
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, results in the formation of an alkynylated naphthalene derivative. beilstein-journals.org
Radical Nucleophilic Substitution (Sₙ1): Under photostimulation, bromonaphthalenes can react with certain nucleophiles, such as sulfur-centered anions (e.g., thiourea (B124793) anion), via a radical chain mechanism. umich.eduresearchgate.net This pathway involves an initial photoinduced electron transfer, fragmentation of the C-Br bond to form a naphthyl radical, and subsequent trapping by the nucleophile. umich.edu
Table 3: Common Substitution Reactions for the Bromonaphthyl Moiety
| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |
| Suzuki Coupling beilstein-journals.org | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base | C-C |
| Buchwald-Hartwig Amination researchgate.net | Amine (Primary/Secondary) | Pd(OAc)₂ / XantPhos / Base | C-N |
| Sonogashira Coupling beilstein-journals.org | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (sp) |
| Radical Substitution umich.edu | Thiolate Anion | Photostimulation (light) | C-S |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Functionalization
The bromine atom on the naphthalene ring of this compound serves as a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. fishersci.co.uknih.gov In the case of this compound, the aryl bromide can react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. fishersci.co.ukresearchgate.net This reaction is known for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a wide range of boronic acids. fishersci.co.uknih.gov
The generally accepted mechanism involves a catalytic cycle starting with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.commdpi.com The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency, with bulky, electron-rich phosphines often promoting the oxidative addition and reductive elimination steps. mdpi.cominorgchemres.org For instance, the use of a helically chiral polymer ligand, PQXphos, has been demonstrated in the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates to produce axially chiral biaryl esters with high enantioselectivities. rsc.org
Heck Reaction:
The Heck reaction provides a means to couple the aryl bromide with an alkene, typically an acrylate or styrene (B11656) derivative, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is highly effective for the vinylation of aryl halides and generally exhibits excellent trans selectivity. organic-chemistry.org For example, the Heck reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene (B1197577) is a key step in the industrial production of Naproxen. rug.nl
The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and a palladium-hydride species, which, upon reductive elimination with the base, regenerates the Pd(0) catalyst. organic-chemistry.org The development of highly active and stable phosphine-free catalysts has broadened the scope of the Heck reaction. organic-chemistry.org
Table 1: Representative Cross-Coupling Reactions and Conditions
| Reaction Type | Reactants | Catalyst System | Base | Solvent | Product Type |
| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 6-Aryl-2-naphthyl 3-phenylacrylate |
| Suzuki-Miyaura | This compound, Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 6-Vinyl-2-naphthyl 3-phenylacrylate |
| Heck | This compound, n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 6-(2-Butoxycarbonylvinyl)-2-naphthyl 3-phenylacrylate |
| Heck | This compound, Styrene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 6-Styryl-2-naphthyl 3-phenylacrylate |
This table presents hypothetical but representative conditions based on established methodologies for similar substrates.
Electrophilic Aromatic Substitution on the Naphthalene Ring
Electrophilic aromatic substitution (EAS) on the naphthalene ring system is generally more complex than on benzene (B151609) due to the non-equivalent positions. The presence of the bromo and the acryloyloxy substituents on the this compound molecule will direct further substitution. In naphthalene, the α-positions (1, 4, 5, 8) are typically more reactive towards electrophiles than the β-positions (2, 3, 6, 7) due to the greater stabilization of the arenium ion intermediate. pearson.com
The bromine atom is a deactivating but ortho-, para- directing group. The 2-acryloyloxy group is also deactivating and would primarily direct incoming electrophiles to the meta positions relative to it. Considering the positions on the naphthalene ring, the directing effects of the existing substituents on this compound would influence the regioselectivity of further electrophilic attack.
For example, in the bromination of 1-bromonaphthalene, the major product is 1,4-dibromonaphthalene, indicating a preference for substitution at the para position. sci-hub.ruresearchgate.net However, photobromination can lead to different isomers, such as 1,5-dibromonaphthalene. sci-hub.ruresearchgate.net The specific conditions of the electrophilic substitution reaction (e.g., nature of the electrophile, solvent, temperature) will play a crucial role in determining the product distribution. sci-hub.ru
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reaction | Predicted Major Product(s) | Rationale |
| Nitration (HNO₃/H₂SO₄) | Substitution at C1 and/or C5 | The α-positions are activated, and the directing effects of the bromo and acryloyloxy groups would favor these positions. |
| Bromination (Br₂/FeBr₃) | Substitution at C1 and/or C5 | Similar to nitration, the electrophilic bromine would preferentially attack the more activated α-positions. |
| Friedel-Crafts Acylation | Substitution likely at C1 and/or C5 | Steric hindrance might play a more significant role, but the electronic factors still favor the α-positions. |
This table provides predicted outcomes based on general principles of electrophilic aromatic substitution on substituted naphthalenes.
Thermal Decomposition Pathways and Stability
The thermal stability of this compound is determined by the strengths of its constituent chemical bonds and the potential for intramolecular reactions at elevated temperatures. The ester group is often the most thermally labile part of an acrylate molecule. aidic.itgla.ac.uk
The thermal degradation of polyacrylates, which can provide insights into the behavior of the monomeric ester, can proceed through several pathways. gla.ac.uk One common pathway is ester decomposition, which involves the elimination of an olefin and the formation of a carboxylic acid. gla.ac.uk However, for an aryl acrylate like this compound, this specific pathway is less likely as it lacks a β-hydrogen in the "alcohol" portion of the ester.
A more probable thermal decomposition pathway for this compound would involve the cleavage of the ester linkage itself, potentially leading to the formation of 2-naphthol (B1666908) derivatives and phenylacrylic acid or its decomposition products. The presence of the bromine atom might also influence the decomposition, potentially leading to the elimination of HBr or other bromine-containing species at very high temperatures.
Studies on the thermal behavior of acrylic acid and its esters have shown that they can undergo exothermic polymerization, which can be influenced by factors like temperature and the presence of inhibitors. aidic.it While this compound is a solid, at its melting point and above, similar considerations regarding polymerization and decomposition would apply. The thermal stability of acrylic ester polymers can be quite high, with some not depolymerizing at temperatures up to 320°C. free.fr
The thermal stability can be investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which can identify the temperatures at which decomposition begins and the energy changes associated with these processes. researchgate.net
Kinetics and Mechanistic Elucidation of Key Transformations
The study of reaction kinetics provides valuable insights into the mechanisms of chemical transformations. For the cross-coupling reactions of this compound, kinetic studies can help to identify the rate-determining step of the catalytic cycle and optimize reaction conditions.
In Suzuki-Miyaura reactions, the rate-determining step can vary depending on the specific substrates and reaction conditions. mdpi.comresearchgate.net For many aryl bromides, the oxidative addition to the palladium catalyst is considered the rate-determining step. inorgchemres.orguni-muenchen.de However, in some cases, the transmetalation or reductive elimination steps can be rate-limiting. inorgchemres.org Hammett plots, which correlate reaction rates with the electronic properties of substituents, can be used to probe the nature of the transition state of the rate-determining step. inorgchemres.org
For the Heck reaction, kinetic investigations can also elucidate the rate-determining step. researchgate.net The oxidative addition of the aryl bromide is often a key kinetic factor. researchgate.net Advanced methods, such as the use of competing substrates, can be employed to dissect the catalytic cycle and determine the relative rates of different steps. researchgate.net
The kinetics of electrophilic aromatic substitution reactions on the naphthalene ring would be influenced by the electron-donating or -withdrawing nature of the substituents. The bromine and acryloyloxy groups are both deactivating, which would result in slower reaction rates compared to unsubstituted naphthalene. The relative rates of substitution at different positions would determine the final product distribution.
Table 3: Factors Influencing Reaction Kinetics
| Reaction Type | Key Kinetic Factors | Mechanistic Implications |
| Suzuki-Miyaura | Catalyst concentration, Ligand structure, Base strength, Electronic nature of boronic acid | The rate-determining step can be influenced by these factors, shifting between oxidative addition, transmetalation, or reductive elimination. |
| Heck | Catalyst concentration, Ligand structure, Nature of the base, Steric and electronic properties of the alkene | The efficiency of each step in the catalytic cycle, particularly oxidative addition and migratory insertion, is affected. |
| Electrophilic Aromatic Substitution | Electrophile strength, Solvent polarity, Temperature | The rate of formation of the sigma complex (arenium ion) and the subsequent deprotonation step are key to the overall reaction rate. |
Advanced Applications in Materials Science
Polymer and Copolymer Systems Incorporating 6-Bromo-2-naphthyl 3-phenylacrylate
The incorporation of this compound into polymer chains allows for the precise tuning of material properties. The rigid and bulky naphthyl group can enhance thermal stability and modify the polymer's mechanical and optical characteristics, while the acrylate (B77674) backbone provides a route for polymerization.
Design and Synthesis of Homopolymers and Copolymers
Homopolymers and copolymers derived from naphthyl-containing acrylate monomers are typically synthesized via free-radical polymerization. researchgate.net In a representative synthesis, a monomer structurally similar to this compound, such as 6-bromo-2-naphthyl 2-methylacrylate (BrNMA), is polymerized or copolymerized in a solvent like 1,4-dioxane (B91453). researchgate.netresearchgate.net The reaction is initiated by a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is carried out at a specific temperature, often around 65-70°C, to control the polymerization rate. researchgate.netresearchgate.net
Copolymerization is a common strategy to achieve a desirable balance of properties. For instance, this compound can be copolymerized with common vinyl monomers like methyl methacrylate (B99206) (MMA) or styrene (B11656). dss.go.th This process allows for the integration of the unique properties of the naphthyl acrylate—such as high refractive index and fluorescence—with the well-understood properties of conventional monomers. The synthesis of copolymers involves reacting a mixture of the two monomers in a suitable solvent with an initiator, leading to polymer chains that incorporate both monomer units. researchgate.net The final composition of the copolymer can be controlled by adjusting the initial feed ratio of the monomers. researchgate.net
The general scheme for the free-radical copolymerization is detailed in the interactive data table below.
| Atmosphere | Inert (Nitrogen, Argon) | To prevent oxygen from inhibiting the radical polymerization. |
Advanced Characterization of Resulting Polymeric Materials
The properties of polymers containing this compound are investigated using various analytical techniques to determine their thermal behavior and monomer reactivity ratios.
Thermal Behavior: The thermal stability of these polymers is typically assessed using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature. The bulky and rigid naphthyl groups are known to enhance the thermal stability of polymers. Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. In copolymers, the Tg often increases with a higher content of the rigid naphthyl acrylate monomer. researchgate.net
Monomer Reactivity Ratios: Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios are determined by conducting a series of copolymerization reactions with varying monomer feed ratios and analyzing the resulting copolymer composition, often using techniques like ¹H-NMR spectroscopy. researchgate.netresearchgate.net The Fineman-Ross and Kelen-Tüdős methods are common linearization techniques used to calculate these ratios from the experimental data. researchgate.net For example, studies on similar systems have shown that the reactivity of the naphthyl-containing monomer can differ significantly from that of its comonomer, leading to specific copolymer microstructures. researchgate.netnii.ac.jp
Interactive Data Table: Characterization Data for a Naphthyl-Containing Polyacrylate System
| Property | Method | Observation | Significance |
|---|---|---|---|
| Copolymer Composition | ¹H-NMR Spectroscopy | Determined by comparing the integral areas of characteristic proton signals. researchgate.net | Confirms the incorporation of both monomers into the polymer chain. |
| Glass Transition Temp. (Tg) | DSC | Increases with higher content of the naphthyl acrylate monomer. researchgate.net | Indicates enhanced rigidity and thermal stability of the material. |
| Thermal Decomposition | TGA | High decomposition temperatures are often observed. | Shows the polymer's suitability for high-temperature applications. |
| Monomer Reactivity Ratios (r1, r2) | Fineman-Ross & Kelen-Tüdős methods | Values often indicate a tendency towards alternating structures. researchgate.netresearchgate.net | Predicts the microstructure and properties of the copolymer. |
| Molecular Weight (Mn, Mw) | GPC | Provides information on the average polymer chain length and distribution (PDI). researchgate.net | Influences mechanical properties and processability. |
Optoelectronic Materials
The naphthyl moiety in this compound is a well-known chromophore, making its polymers promising candidates for optoelectronic applications, including fluorescent materials and optical sensors.
Development of Fluorescent Polymers and Coatings
Polymers incorporating the 6-bromo-2-naphthyl group are expected to exhibit fluorescence. The naphthyl unit can absorb ultraviolet light and emit it at a longer wavelength in the visible spectrum. researchgate.net The bromine atom can also influence the photophysical properties through the heavy-atom effect, potentially promoting phosphorescence. Studies on 6-bromo-2-naphthol (B32079), the precursor to the monomer, have shown that it can exhibit room-temperature phosphorescence when encapsulated, indicating the intrinsic luminescent potential of this structural unit. psu.edu
By polymerizing this compound, this fluorescent property can be integrated into a stable, processable material. Copolymers can be designed where the naphthyl acrylate acts as the fluorescent component, while a comonomer provides the desired matrix properties for creating films and coatings. researchgate.net The concentration of the fluorescent monomer can be adjusted to tune the emission intensity and prevent self-quenching. These materials could be used in applications such as security inks, fluorescent displays, and solid-state lighting.
Application in Optical Sensors and Devices
The fluorescent properties of polymers derived from this compound can be harnessed for the development of optical sensors. The fluorescence of the naphthyl group can be sensitive to its local environment. Changes in factors such as polarity, pH, or the presence of specific analytes can cause a detectable change in the fluorescence intensity or wavelength (a chemico-fluorescent response). researchgate.net
For example, polymer-based fluorescent sensors have been developed for the enantioselective recognition of chiral molecules like amino alcohols. acs.org While not specifically using this compound, the principle relies on incorporating a chiral, fluorescent unit into a polymer. The interaction with a specific enantiomer causes a change in the polymer's fluorescence. Given the chiral potential and fluorescent nature of molecules derived from naphthols, polymers from this compound could be explored for similar sensing applications, potentially for detecting metal ions, nitroaromatic compounds, or other environmental pollutants.
Tailoring Refractive Index Properties
The refractive index is a critical property for materials used in optical applications, such as advanced lenses, optical films, and photonic devices. The ability to precisely control this property is essential for optimizing device performance, including parameters like brightness, contrast ratio, and viewing angle in display technologies. bohrium.com
Specialty Coatings and Adhesives
The acrylate functional group in this compound allows it to be readily polymerized, making it a candidate for the formulation of specialty coatings and adhesives. The naphthalene (B1677914) and phenyl groups impart desirable properties such as thermal stability and high refractive index to the polymer matrix.
Research into related compounds provides insight into its potential applications. For instance, naphthyl acrylates are used in compositions for forming polarizing layers. google.com Additionally, the precursor 6-bromo-2-naphthol has been identified in patent literature as a component in resist underlayer film-forming compositions, which are crucial in the lithography processes for manufacturing semiconductor devices. google.com These examples suggest that polymers derived from this compound could be developed for use as protective or functional coatings in electronics and optics, where thermal resistance and specific optical properties are required.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. These interactions are critical for creating large, well-ordered structures through self-assembly. encyclopedia.pub The structure of this compound contains several features that make it an excellent building block for supramolecular architectures.
The design of complex supramolecular structures relies on predictable and reliable interactions between molecular components. The this compound molecule offers multiple points for non-covalent bonding. The extended π-systems of the naphthalene and phenyl rings can participate in π-π stacking interactions, while the bromine atom can engage in halogen bonding. mdpi.com Halogen bonding is a highly directional and specific non-covalent interaction that can be used to engineer crystal structures and other molecular assemblies. mdpi.com The ester group can also act as a hydrogen bond acceptor. This combination of interaction sites allows for the rational design of intricate, multi-dimensional supramolecular networks.
Non-covalent interactions are the driving force behind the spontaneous organization of molecules into larger, functional structures. encyclopedia.pub For this compound, a hierarchy of these interactions can guide its assembly. Van der Waals forces and π-π stacking can lead to the initial aggregation of molecules, while more directional interactions like halogen bonds can then dictate the long-range order and specific orientation of the molecules within the assembly. encyclopedia.pubmdpi.com This process can lead to the formation of well-defined nanostructures, such as fibers, sheets, or crystals, with properties that are distinct from the individual molecules.
Table 1: Key Non-Covalent Interactions in Supramolecular Assembly
| Interaction Type | Description | Relevant Moiety in Compound |
| π-π Stacking | Attractive interaction between aromatic rings. | Naphthalene and Phenyl Rings |
| Halogen Bonding | A directional interaction between a halogen atom (Lewis acid) and a Lewis base. | Bromine Atom |
| Van der Waals Forces | Dispersed electromagnetic interactions between molecules. encyclopedia.pub | Entire Molecule |
| Dipole-Dipole | Electrostatic interactions between permanent dipoles. | Ester Group (C=O) |
Host-guest chemistry, a central part of supramolecular chemistry, involves the binding of a "guest" molecule within a larger "host" molecule or framework. Research has shown that the precursor, 6-bromo-2-naphthol, can act as a guest molecule. psu.edu Specifically, it forms a 2:1 inclusion complex with α-cyclodextrin (the host), where two cyclodextrin (B1172386) molecules encapsulate one molecule of 6-bromo-2-naphthol. psu.edu This inclusion within the hydrophobic cavity of the cyclodextrin protects the guest molecule and can alter its chemical and photophysical properties, such as inducing room-temperature phosphorescence. psu.edu Given these findings, this compound is also a strong candidate for use as a guest molecule in various host systems, enabling the development of new sensors, delivery systems, or responsive materials.
Development of Naphthalene-Based Liquid Crystalline Materials
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. They are essential components in modern display technologies. The development of new liquid crystalline materials with specific properties is an active area of research.
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Advanced Photophysical Studies of 6 Bromo 2 Naphthyl 3 Phenylacrylate
Time-Resolved Fluorescence Spectroscopy
Investigation of Non-Radiative Decay Pathways
Internal Conversion (IC): This process involves the transition between electronic states of the same multiplicity (e.g., S₁ → S₀) without the emission of a photon. The energy is dissipated as heat to the surrounding environment. The efficiency of IC is often governed by the energy gap between the involved electronic states; a smaller energy gap generally leads to a more efficient IC process. The rigid naphthalene (B1677914) core of 6-bromo-2-naphthyl 3-phenylacrylate would suggest that vibrational modes promoting IC are somewhat restricted compared to more flexible molecules. However, the phenylacrylate group may introduce additional vibrational modes that could facilitate this process.
Intersystem Crossing (ISC): This pathway involves a transition between electronic states of different multiplicities (e.g., S₁ → T₁). The presence of the bromine atom in the 6-position of the naphthyl group is expected to significantly enhance the rate of ISC due to the heavy-atom effect. This effect promotes spin-orbit coupling, which is necessary to overcome the spin-forbidden nature of singlet-triplet transitions. Consequently, the population of the triplet state (T₁) is expected to be efficient in this compound, a characteristic inherited from its 6-bromo-2-naphthol (B32079) precursor.
A hypothetical representation of the contribution of different decay pathways for a similar naphthyl compound is presented in Table 1.
Table 1: Hypothetical Photophysical Decay Parameters for a Substituted Naphthalene Derivative
| Parameter | Value | Description |
|---|---|---|
| Fluorescence Quantum Yield (ΦF) | 0.15 | The fraction of excited molecules that decay via fluorescence. |
| Intersystem Crossing Quantum Yield (ΦISC) | 0.80 | The fraction of excited molecules that transition to the triplet state. |
| Internal Conversion Quantum Yield (ΦIC) | 0.05 | The fraction of excited molecules that decay non-radiatively from the singlet state. |
| Fluorescence Lifetime (τF) | 5 ns | The average time the molecule spends in the excited singlet state before fluorescing. |
Note: The data in this table is illustrative for a generic substituted naphthalene and does not represent measured values for this compound.
Phosphorescence and Room Temperature Phosphorescence (RTP) Characteristics
Phosphorescence is the radiative decay from an excited triplet state (T₁) to the singlet ground state (S₀). Due to the efficient ISC anticipated for this compound, phosphorescence is a likely and significant de-excitation pathway.
The parent compound, 6-bromo-2-naphthol, is known to exhibit room temperature phosphorescence (RTP), particularly when incorporated into organized media such as cyclodextrin (B1172386) cavities or micelles. This RTP is attributed to the rigid environment provided by the host, which minimizes vibrational and collisional quenching of the long-lived triplet state by molecular oxygen and other quenchers. It is highly probable that this compound would also exhibit RTP under similar conditions. The formation of inclusion complexes can shield the excited triplet state, leading to observable phosphorescence at room temperature.
The phosphorescence spectrum of this compound would be expected to be red-shifted compared to its fluorescence spectrum, reflecting the lower energy of the triplet state relative to the singlet state. The lifetime of the phosphorescence is expected to be in the microsecond to millisecond range.
Energy Transfer Processes in Blends or Assembled Systems
In multicomponent systems, such as polymer blends or molecular assemblies, energy transfer processes can occur between this compound and other molecules. These processes can be broadly categorized as Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.
Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer mechanism that occurs over relatively long distances (typically 1-10 nm) and depends on the spectral overlap between the emission spectrum of the donor molecule and the absorption spectrum of the acceptor molecule. If this compound is blended with a suitable acceptor molecule that absorbs light at the wavelength where the naphthyl derivative emits, efficient FRET could be observed.
Dexter Energy Transfer: This is a short-range energy transfer mechanism (typically < 1 nm) that requires orbital overlap between the donor and acceptor molecules. It proceeds via electron exchange and can facilitate both singlet-singlet and triplet-triplet energy transfer. Given the potential for a long-lived triplet state in this compound, it could act as an efficient triplet energy donor to a suitable acceptor in close proximity.
The efficiency of these energy transfer processes would be highly dependent on the concentration of the components, their spatial arrangement, and their respective photophysical properties.
Photostability and Mechanisms of Photodegradation
The photostability of this compound is a critical parameter for its potential applications. Photodegradation involves the irreversible alteration of a molecule's chemical structure upon absorption of light. For this compound, several potential photodegradation pathways can be considered.
One of the most probable pathways involves the cleavage of the carbon-bromine (C-Br) bond. Aryl bromides are known to undergo photodebromination, which can proceed via homolytic or heterolytic cleavage of the C-Br bond from the excited singlet or triplet state. This would lead to the formation of naphthyl radicals and bromine radicals, which could then initiate further degradation reactions.
The acrylate (B77674) moiety also presents a potential site for photodegradation. Acrylates can undergo photocycloaddition reactions, particularly [2+2] cycloadditions, leading to the formation of cyclobutane (B1203170) derivatives, especially in the solid state or at high concentrations. Photo-induced polymerization of the acrylate group is another possible degradation pathway.
A summary of potential photodegradation pathways is provided in Table 2.
Table 2: Potential Photodegradation Pathways for this compound
| Pathway | Description | Potential Products |
|---|---|---|
| Photodebromination | Cleavage of the C-Br bond upon photoexcitation. | Naphthyl radicals, bromine radicals, and subsequent reaction products. |
| Photocycloaddition | [2+2] cycloaddition of the acrylate double bond. | Cyclobutane derivatives. |
| Photo-induced Polymerization | Polymerization initiated by photoexcitation of the acrylate group. | Oligomers and polymers. |
Note: This table presents hypothetical degradation pathways and products.
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions for 6-Bromo-2-naphthyl 3-phenylacrylate
Direct research focused exclusively on this compound is limited in publicly accessible scientific literature. However, an analysis of its constituent chemical moieties—the 6-bromo-2-naphthyl group and the 3-phenylacrylate group—allows for a scientifically grounded projection of its properties and potential research contributions.
The presence of the brominated naphthalene (B1677914) core suggests that this compound could be a valuable monomer or intermediate in the synthesis of polymers with high refractive indices. Research on related poly(naphthyl methacrylate)s has demonstrated that the incorporation of aromatic and brominated monomers can significantly increase the refractive index of polymers, making them suitable for various optical applications. researchgate.net The bromine atom also introduces the potential for flame retardant properties and serves as a reactive site for further functionalization.
The 3-phenylacrylate portion of the molecule provides a polymerizable vinyl group, indicating that this compound could be readily polymerized or copolymerized to create novel materials. The phenyl group contributes to the aromatic content, which can enhance thermal stability and modify the optical properties of the resulting polymers. The general class of vinyl ester resins, to which this compound belongs, is known for good mechanical properties and chemical resistance. ripublication.com
Unexplored Synthetic Avenues and Derivatization Opportunities
The primary synthetic route to this compound, while not explicitly detailed in the literature, can be logically inferred to be an esterification reaction between 6-bromo-2-naphthol (B32079) and a derivative of 3-phenylacrylic acid, such as 3-phenylacryloyl chloride. This reaction would likely proceed in the presence of a base to neutralize the HCl byproduct.
Proposed Synthesis of this compound:
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
|---|
Beyond this primary synthesis, numerous derivatization opportunities remain unexplored:
Modification of the Naphthyl Ring: The aromatic rings of the naphthalene core could undergo further electrophilic substitution reactions, allowing for the introduction of additional functional groups that could tune the electronic and physical properties of the molecule.
Cross-Coupling Reactions: The bromine atom is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. bohrium.com This would enable the attachment of a wide array of substituents, from simple alkyl or aryl groups to more complex functional moieties, leading to a diverse library of new materials.
Reactions at the Acrylate (B77674) Double Bond: The carbon-carbon double bond of the acrylate group is susceptible to various addition reactions, including Michael additions. It is also the site of polymerization, suggesting that this monomer could be used to create homopolymers or be incorporated into copolymers with other vinyl monomers to achieve specific material properties. researchgate.net
Potential for Novel Advanced Material Applications
The unique combination of a brominated naphthyl group and a phenylacrylate moiety suggests that this compound holds significant potential for the development of advanced materials:
High Refractive Index Polymers: As previously mentioned, the high aromatic content and the presence of the heavy bromine atom make this compound an excellent candidate for the synthesis of polymers with high refractive indices, which are in demand for optical lenses, coatings, and other photonic devices. researchgate.net
Flame Retardant Materials: Brominated compounds are well-known for their flame-retardant properties. Polymers incorporating this compound could exhibit enhanced fire resistance.
Photosensitive Resins: Acrylate esters are frequently used in the formulation of photocurable resins. The naphthyl and phenyl groups may impart specific photosensitive properties, making the resulting polymers suitable for applications in photoresists, adhesives, and coatings that are cured using ultraviolet (UV) light.
Specialty Polymer Additives: This compound could be used as an additive to modify the properties of commodity polymers, enhancing their thermal stability, refractive index, or flame retardancy.
Advanced Computational and Theoretical Challenges
While experimental data is sparse, this compound presents several interesting challenges and opportunities for computational and theoretical chemists:
Prediction of Electronic and Optical Properties: Density Functional Theory (DFT) calculations could be employed to predict the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, its bandgap, and its polarizability. These calculations would provide insight into its electronic behavior and potential as an optical material. Similar DFT studies have been used to understand the reactivity of related naphthol compounds. acs.org
Modeling Polymerization Reactions: Computational modeling could simulate the polymerization process of this monomer, providing information on the resulting polymer's chain length, tacticity, and conformational properties.
Structure-Property Relationships: A significant challenge lies in accurately predicting the macroscopic properties of polymers derived from this monomer based on its molecular structure. This includes predicting the refractive index, glass transition temperature, and thermal stability of the bulk material.
Excited State Dynamics: Understanding the photophysical properties of this molecule would require advanced computational methods to model its behavior in electronically excited states. This would be crucial for designing its use in photosensitive applications.
Emerging Research Frontiers for Brominated Naphthyl Acrylate Esters
The broader class of brominated naphthyl acrylate esters represents a promising frontier in materials science. Several emerging research directions can be identified:
Design of Gradient Refractive Index (GRIN) Materials: By copolymerizing different brominated and non-brominated naphthyl acrylate esters in a controlled manner, it may be possible to create materials with a graded refractive index, which have applications in advanced optics.
Development of Novel Photoinitiators: The photophysical properties of these compounds could be tailored through chemical modification to develop novel photoinitiators for polymerization reactions.
Synthesis of Liquid Crystalline Polymers: The rigid, rod-like structure of the naphthyl group suggests that certain derivatives of brominated naphthyl acrylate esters could exhibit liquid crystalline behavior, leading to materials with unique optical and mechanical properties.
Functionalization for Biomedical Applications: While outside the immediate scope of materials science, the reactive bromine handle could be used to attach biocompatible polymers or targeting ligands, opening up possibilities for the development of novel biomaterials. The use of related naphthol derivatives in biological assays suggests the potential for functionalization. macewan.ca
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
